molecular formula C24H25N5O2 B12165774 4-phenyl-N-{4-[(pyridin-3-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide

4-phenyl-N-{4-[(pyridin-3-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide

Cat. No.: B12165774
M. Wt: 415.5 g/mol
InChI Key: UWWDCHZJRLGIHD-UHFFFAOYSA-N
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Description

4-phenyl-N-{4-[(pyridin-3-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a phenyl group, and a pyridine moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-{4-[(pyridin-3-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic aromatic substitution reaction, where a halogenated benzene derivative reacts with the piperazine ring.

    Introduction of the Pyridine Moiety: The pyridine moiety is attached through a coupling reaction, such as the Suzuki-Miyaura cross-coupling, using a boronic acid derivative of pyridine and a halogenated phenylpiperazine intermediate.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the amine group on the piperazine ring with an appropriate carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-{4-[(pyridin-3-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl or pyridine rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives and nucleophiles in polar aprotic solvents.

Major Products

Scientific Research Applications

4-phenyl-N-{4-[(pyridin-3-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-phenyl-N-{4-[(pyridin-3-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Imatinib: A tyrosine kinase inhibitor used in the treatment of leukemia.

    Gefitinib: An epidermal growth factor receptor inhibitor used in cancer therapy.

    Erlotinib: Another epidermal growth factor receptor inhibitor with similar applications.

Uniqueness

4-phenyl-N-{4-[(pyridin-3-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide is unique due to its specific structural features, which allow it to interact with a distinct set of molecular targets. Its combination of a piperazine ring, phenyl group, and pyridine moiety provides a versatile scaffold for the development of new therapeutic agents and research tools.

Properties

Molecular Formula

C24H25N5O2

Molecular Weight

415.5 g/mol

IUPAC Name

4-phenyl-N-[4-(pyridin-3-ylmethylcarbamoyl)phenyl]piperazine-1-carboxamide

InChI

InChI=1S/C24H25N5O2/c30-23(26-18-19-5-4-12-25-17-19)20-8-10-21(11-9-20)27-24(31)29-15-13-28(14-16-29)22-6-2-1-3-7-22/h1-12,17H,13-16,18H2,(H,26,30)(H,27,31)

InChI Key

UWWDCHZJRLGIHD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)NCC4=CN=CC=C4

Origin of Product

United States

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